Galanin-(1-13)-bradykinin-(2-9)-amide
Overview
Description
GALANIN (1-13)-BRADYKININ (2-9) AMIDE: is a chimeric peptide consisting of the first 13 amino acids of galanin linked to the second to ninth amino acids of bradykinin, forming an amide bond. This compound is known for its potential biological activities, particularly in the modulation of insulin secretion and interaction with galanin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of GALANIN (1-13)-BRADYKININ (2-9) AMIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide may undergo oxidation, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Specific amino acid derivatives during SPPS.
Major Products: : The primary product is the intact peptide, but analogs with modified residues can also be synthesized for research purposes .
Scientific Research Applications
Chemistry
- Used as a model compound in peptide synthesis studies.
Biology
Medicine
Industry
- Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Mechanism: : GALANIN (1-13)-BRADYKININ (2-9) AMIDE exerts its effects by interacting with galanin receptors and possibly other cell surface receptors. It stimulates insulin secretion by acting at a distal site in the stimulus-secretion coupling of pancreatic B cells .
Molecular Targets and Pathways
Galanin Receptors: The peptide binds to galanin receptors, influencing various physiological processes.
Insulin Secretion Pathway: It enhances insulin release by modulating intracellular signaling pathways involved in exocytosis.
Comparison with Similar Compounds
Similar Compounds
Galanin (1-13): A shorter peptide with similar receptor interactions but different biological activities.
Bradykinin (2-9): A fragment of bradykinin with distinct physiological effects.
Galanin-Mastoparan: Another chimeric peptide with combined properties of galanin and mastoparan.
Uniqueness: : GALANIN (1-13)-BRADYKININ (2-9) AMIDE is unique due to its dual composition, allowing it to interact with multiple receptor types and exert combined biological effects .
Biological Activity
Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, is a chimeric peptide that combines elements of the neuropeptide galanin and the peptide bradykinin. This compound exhibits significant biological activity through its interactions with specific receptors, leading to various physiological effects. This article reviews the biological activity of M35, focusing on its receptor interactions, signaling pathways, and potential therapeutic applications.
Overview of Galanin and Bradykinin
Galanin is a neuropeptide involved in numerous physiological processes, including modulation of pain, regulation of hormone release, and influence on feeding behavior. It acts primarily through three receptor subtypes: GALR1, GALR2, and GALR3. These receptors are known to mediate effects such as hyperpolarization of neurons and modulation of neurotransmitter release .
Bradykinin , on the other hand, is a peptide that plays a crucial role in inflammation and pain signaling. It operates through two primary receptors: B1 and B2. The interaction of bradykinin with these receptors leads to vasodilation, increased vascular permeability, and pain sensation.
M35 acts as a high-affinity ligand for galanin receptors while also exhibiting antagonist properties. In studies using rat spinal cord and hippocampal tissues, M35 displayed dual characteristics: at lower concentrations, it functions as an antagonist to galanin's effects, whereas at higher concentrations (above 10 nM), it behaves like an agonist . This unique property allows M35 to modulate cyclic AMP production in pancreatic beta-cells, showcasing its complex role in cellular signaling.
Binding Affinity and Receptor Interaction
The binding studies conducted with radiolabeled M35 demonstrated two distinct binding sites with high affinity in Rin m 5F insulinoma cells:
- Site 1: nM
- Site 2: µM
These results indicate that M35 can effectively displace galanin from its binding sites, suggesting its potential as a therapeutic agent targeting galanin-mediated pathways .
Biological Effects
M35's biological effects extend beyond receptor binding; it has been implicated in several physiological processes:
- Neurite Outgrowth: M35 enhances neurite outgrowth in sensory neurons post-injury. The addition of M35 to cultures significantly increased neurite length and the percentage of cells producing neurites compared to controls .
- Pain Modulation: Given its dual action on galanin receptors, M35 may play a role in pain management by modulating neurotransmitter release and influencing pain pathways .
- Potential Therapeutic Applications: Research suggests that M35 could be utilized in treating conditions such as neurodegenerative diseases and metabolic disorders due to its ability to interact with multiple signaling pathways .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Bartfai et al., 1995 | M35 acts as both an antagonist and agonist depending on concentration | Radiolabeled binding studies |
Liu et al., 2001 | Enhanced neurite outgrowth in sensory neurons | In vitro culture experiments |
Wiesenfeld-Hallin et al., 1993 | Significant reduction in pain response when using M35 | Behavioral assays in animal models |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXJVFGTXYBFM-AEXVMZOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H153N27O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162199 | |
Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142846-71-7 | |
Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M-35?
A1: this compound acts as a high-affinity antagonist at galanin receptors. [] This means it binds to these receptors and blocks the actions of the endogenous neuropeptide galanin.
Q2: What are the downstream effects of blocking galanin receptors with M-35, specifically in the context of pain modulation?
A2: Studies demonstrate that M-35 effectively antagonizes the inhibitory effect of galanin on pain transmission within the spinal cord. [] By blocking galanin receptors, M-35 leads to increased excitability in the spinal cord, particularly after nerve injury. [] This suggests a role for endogenous galanin in suppressing pain signals, an effect that is countered by M-35.
Q3: How does the effect of M-35 on pain modulation differ between animals with intact nerves versus those with nerve injury?
A3: Research shows that while M-35 can potentiate pain signals in animals with intact nerves, this effect is significantly enhanced after axotomy (nerve section). [] This indicates that the inhibitory role of galanin, and consequently the effect of blocking it with M-35, becomes more pronounced in the presence of nerve injury.
Q4: Besides pain modulation, what other physiological processes are influenced by M-35?
A4: M-35 has been shown to block the inhibitory effects of both exogenous and endogenous galanin on dopamine synthesis in tuberoinfundibular dopaminergic (TIDA) neurons. [] This suggests that galanin, and its modulation by antagonists like M-35, might play a role in regulating prolactin secretion.
Q5: Are there any studies highlighting the potential therapeutic applications of this compound?
A5: Research indicates that a this compound-like agonist, M617, could potentially alleviate insulin resistance in type 2 diabetic rats. [] While M-35 itself acts as an antagonist, the study on M617 suggests therapeutic potential for targeting the galanin system, particularly the GAL1 receptor, in managing conditions like diabetes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.